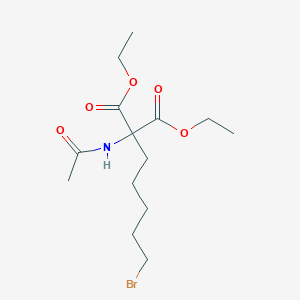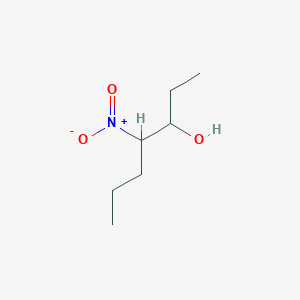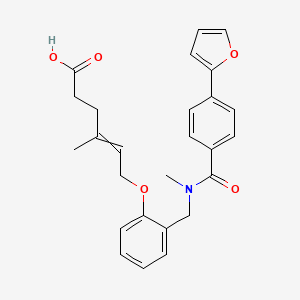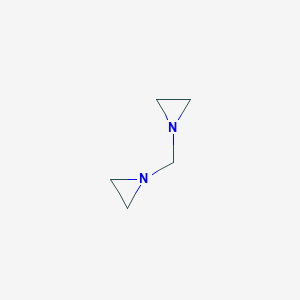
1,1'-Methanediyldiaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methanediyldiaziridine is a highly strained three-membered heterocycle containing two nitrogen atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. The presence of two nitrogen atoms in a three-membered ring imparts significant angle strain, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Methanediyldiaziridine can be synthesized through several methods. One common approach involves the reaction of hydrazine with formaldehyde under acidic conditions. This reaction typically proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the diaziridine ring.
Industrial Production Methods: Industrial production of 1,1’-Methanediyldiaziridine often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Methanediyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diazirines, which are valuable intermediates in organic synthesis.
Reduction: Reduction of 1,1’-Methanediyldiaziridine can lead to the formation of hydrazines.
Substitution: The nitrogen atoms in the diaziridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Diazirines
Reduction: Hydrazines
Substitution: Substituted diaziridines
Wissenschaftliche Forschungsanwendungen
1,1’-Methanediyldiaziridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of 1,1’-Methanediyldiaziridine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-Methanediyldiaziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The specific pathways involved depend on the nature of the substituents on the diaziridine ring and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Aziridine: A three-membered ring containing one nitrogen atom.
Diazirine: A three-membered ring containing two nitrogen atoms, similar to diaziridine but with different reactivity.
Imidazole: A five-membered ring containing two nitrogen atoms, widely used in pharmaceuticals.
Uniqueness: 1,1’-Methanediyldiaziridine is unique due to its high ring strain and the presence of two nitrogen atoms in a three-membered ring. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
1487-19-0 |
|---|---|
Molekularformel |
C5H10N2 |
Molekulargewicht |
98.15 g/mol |
IUPAC-Name |
1-(aziridin-1-ylmethyl)aziridine |
InChI |
InChI=1S/C5H10N2/c1-2-6(1)5-7-3-4-7/h1-5H2 |
InChI-Schlüssel |
ABGICPOTHINIMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1CN2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




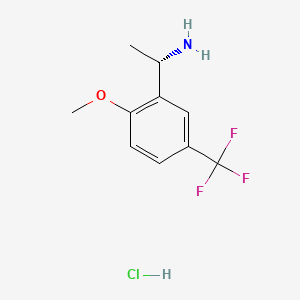
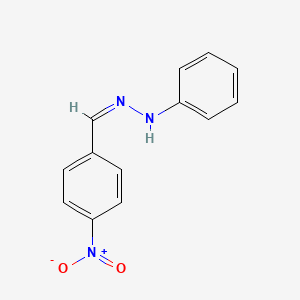
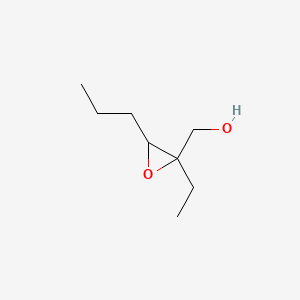
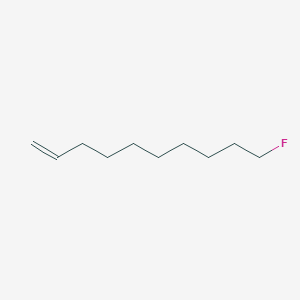
![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)
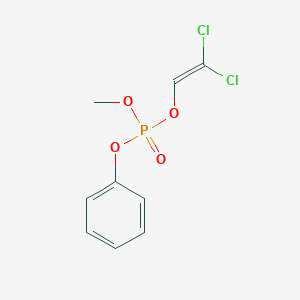

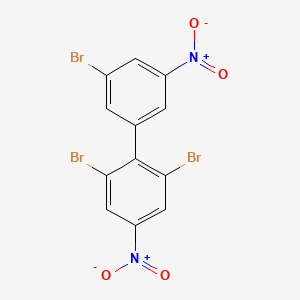
![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
